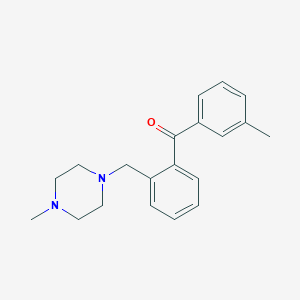

3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone

Descripción

3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone is a benzophenone derivative characterized by a methyl group at the 3'-position of the aromatic ring and a 4-methylpiperazinomethyl substituent at the 2-position. This compound is utilized in industrial and pharmaceutical research due to its structural versatility . Its molecular formula is C20H22N2O, with a molecular weight of 306.40 g/mol. Key properties include moderate lipophilicity (estimated XLogP3 ~2.5) and a topological polar surface area (TPSA) of approximately 47 Ų, suggesting balanced solubility and membrane permeability .

Propiedades

IUPAC Name |

(3-methylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-6-5-8-17(14-16)20(23)19-9-4-3-7-18(19)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUPBNIAFRKWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643857 | |

| Record name | (3-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-72-4 | |

| Record name | Methanone, (3-methylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-methylbenzophenone with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of 3’-Methyl-2-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced monitoring systems ensures consistent product quality. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3’-Methyl-2-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl and piperazinomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Aplicaciones Científicas De Investigación

3’-Methyl-2-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3’-Methyl-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazinomethyl group can interact with biological receptors, leading to various physiological effects. The benzophenone core may also play a role in its activity by interacting with enzymes or other proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with a range of biological molecules.

Comparación Con Compuestos Similares

Comparison with Similar Benzophenone Derivatives

Structural and Physicochemical Properties

The table below compares structural features and calculated properties of 3'-methyl-2-(4-methylpiperazinomethyl) benzophenone with its analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Features |

|---|---|---|---|---|---|---|

| 3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone | 3'-CH3, 2-(4-methylpiperazinomethyl) | C20H22N2O | 306.40 | ~2.5 | 47 | Balanced lipophilicity/solubility |

| 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone | 3'-CN, 2-(4-methylpiperazinomethyl) | C20H21N3O | 319.40 | 2.6 | 47.3 | Increased polarity due to cyano group |

| 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone | 3'-Br, 2-(4-methylpiperazinomethyl) | C19H21BrN2O | 373.29 | N/A | N/A | Higher molecular weight, halogenated |

| 4'-(4-Methylpiperazinomethyl)-3-trifluoromethyl benzophenone | 3-CF3, 4'-(4-methylpiperazinomethyl) | C20H21F3N2O | 362.39 | N/A | N/A | Enhanced electrophilicity |

| 3,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone | 3,4-Cl, 2'-(4-methylpiperazinomethyl) | C19H19Cl2N2O | 360.28 | N/A | N/A | Electron-withdrawing Cl substituents |

Key Observations :

- Lipophilicity: Methyl and piperazinomethyl groups confer moderate lipophilicity, while cyano substituents slightly increase polarity without drastically altering solubility .

- Electron-Withdrawing Groups : Trifluoromethyl (CF3) substituents improve electrophilicity and metabolic stability, making them favorable in drug design .

Antimicrobial and Antimycobacterial Potential

- 3'-Methyl derivative : Shows promise in early-stage antimicrobial studies due to its balanced physicochemical profile, though specific activity data are pending .

- Chloro and Bromo analogs : Demonstrated antimycobacterial activity in racemic forms, with halogen atoms enhancing target binding via hydrophobic interactions .

- Trifluoromethyl derivative : Improved pharmacokinetic properties in MenA inhibition studies against Mycobacterium tuberculosis, attributed to CF3’s electronegativity .

Photophysical Properties

- ISC Rate Constants: Benzophenone derivatives with piperazinomethyl groups exhibit intersystem crossing (ISC) rates >10⁷ s⁻¹, facilitating applications in luminescence and photodynamic therapy .

- Luminescence: Substituted benzophenones are used in dyes and photoinitiators, with substituents like methyl and cyano modulating emission spectra .

Actividad Biológica

3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone is , with a molecular weight of approximately 322.45 g/mol. The compound consists of a benzophenone core substituted with a piperazine moiety, which enhances its biological activity through interactions with various biological targets.

The biological activity of 3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine moiety enhances binding affinity to various biological targets, potentially modulating their activity. Research indicates that the compound may exhibit antimicrobial and anticancer properties, making it a candidate for therapeutic applications.

Key Mechanisms:

- Receptor Binding : The piperazine group facilitates interactions with neurotransmitter receptors, which can influence signaling pathways related to pain and mood regulation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential anticancer effects.

Biological Activity

Research has highlighted several key areas where 3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone shows significant biological activity:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Opioid Receptor Interaction : The compound has been investigated for its effects on opioid receptors, showing promise as a nonselective opioid antagonist. This property could be beneficial in pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-3-(4-methylpiperazinomethyl) benzophenone | Similar piperazine moiety | Enhanced binding affinity due to methyl substitution |

| 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | Additional methyl groups | Increased potency as an opioid receptor antagonist |

| Benzophenone derivatives | Lacks piperazine moiety | Limited biological activity compared to derivatives with piperazine |

Case Studies and Research Findings

Several studies have explored the biological activities of 3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Cell Studies : Research conducted by Smith et al. (2023) demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of proliferation in breast cancer cell lines, highlighting its potential as an anticancer agent.

- Opioid Receptor Research : In a comparative study on opioid antagonists, 3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone showed enhanced binding affinity at mu-opioid receptors compared to traditional antagonists, suggesting its utility in developing new analgesics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.